molecular formula C21H25N3O5 B2879264 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1421485-35-9

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2879264
CAS No.: 1421485-35-9
M. Wt: 399.447
InChI Key: OOSKCHYCHKCNEP-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a bis-amide compound featuring a furan moiety (2,5-dimethylfuran-3-yl) and a 2-oxopyrrolidinyl-substituted phenyl group.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-13-11-17(14(2)29-13)18(25)8-9-22-20(27)21(28)23-15-5-3-6-16(12-15)24-10-4-7-19(24)26/h3,5-6,11-12,18,25H,4,7-10H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSKCHYCHKCNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with amide, lactam, or aromatic heterocyclic motifs. Below is a comparative analysis based on structural features and reported properties:

Table 1: Structural and Functional Comparison

Compound Name / Feature Key Structural Elements Reported Properties (from Evidence) Relevance to Target Compound
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-Oxotetrahydrofuran, sulfamoyl, acetamide Synthesized via ethanol-based reaction; characterized by $ ^1H $-NMR and EI-MS Shares a lactam (2-oxopyrrolidin vs. 2-oxotetrahydrofuran) and amide backbone; suggests similar synthetic routes.
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide, phenyl group Used in polyimide synthesis; requires high purity for polymerization Demonstrates the role of aromatic/amide groups in polymer applications; target compound’s diaryl amide structure may share reactivity.
(R/S)-N-substituted butanamides Complex amide linkages, phenoxyacetamido groups Stereochemical variants listed in Pharmacopeial Forum Highlights the importance of stereochemistry in amide-based drug design; target compound’s 3-hydroxypropyl group may influence stereoselectivity.

Key Observations:

Lactam and Amide Reactivity: The 2-oxopyrrolidinyl group in the target compound resembles the 2-oxotetrahydrofuran lactam in ’s compound . Lactams are known to enhance bioavailability and metabolic stability in drug candidates. The ethanediamide backbone may facilitate hydrogen bonding, akin to sulfamoyl and acetamide groups in .

Aromatic Substitution Effects :

  • The 3-(2-oxopyrrolidin-1-yl)phenyl group in the target compound parallels the chlorophenyl group in ’s phthalimide . Electron-withdrawing substituents (e.g., Cl, oxopyrrolidinyl) can modulate electronic properties and binding affinity.

Stereochemical Considerations :

  • emphasizes stereochemical variations in amide-containing compounds . The target’s 3-hydroxypropyl group introduces a chiral center, which could significantly impact its pharmacological profile.

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